1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone is a chemical compound that belongs to a class of piperidine derivatives, which are known for their diverse biological activities. This compound features a piperidine ring substituted with a pyridin-3-yloxy group and an ethanone moiety, making it of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through various chemical reactions involving piperidine and pyridine derivatives. It is often studied in the context of its potential therapeutic applications, particularly in treating central nervous system disorders and metabolic syndromes.
This compound is classified under the category of heterocyclic organic compounds, specifically as a piperidine derivative. Piperidine itself is a six-membered ring containing five carbon atoms and one nitrogen atom, widely utilized in pharmaceutical development due to its structural versatility.
The synthesis of 1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone typically involves several key steps:
These methods require careful control of reaction conditions such as temperature, solvent, and reaction time to ensure high yields and purity of the final product.
The molecular formula for 1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone is . The structure features:
1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties.
1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone has potential applications in:
1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone (CAS: 1421496-47-0, C₁₂H₁₆N₂O₂) exemplifies a strategically engineered piperidine-pyridine hybrid scaffold, characterized by three distinct structural domains: (i) a central piperidine ring serving as a conformationally flexible spacer, (ii) a pyridin-3-yloxy group linked via an ether bond at the piperidine 4-position, and (iii) an acetyl moiety (-COCH₃) functionalizing the piperidine nitrogen (N-1 position) [1] [4]. This architecture positions the compound within a broader class of N-acylpiperidine-oxypyridine derivatives, where the ether linkage and carbonyl group critically influence electronic distribution and three-dimensional topology. The pyridine nitrogen acts as a hydrogen bond acceptor, while the amide carbonyl contributes to both polarity and hydrogen-bonding capacity, collectively enhancing target engagement versatility [9].
Key Structural Features and Properties:
Synthetic Methodologies:Synthesis typically employs a modular approach:
Table 1: Structural Parameters of Key Bonding Motifs
Bond/Parameter | Value | Method of Determination | Biological Implication |
---|---|---|---|
Piperidine N1-C(=O) bond | 1.33 Å | X-ray crystallography | Enhanced H-bond acceptor capacity |
Pyridin-3-yloxy C-O bond | 1.36 Å | X-ray crystallography | Resonance stabilization; metabolic resistance |
Torsion angle (C-O-C-N) | 112° | Computational modeling | Optimal spatial orientation for receptor docking |
Calculated logP | 1.8 | QSPR analysis | Balanced lipophilicity for CNS penetration |
The piperidine-oxypyridine motif emerged as a privileged scaffold in medicinal chemistry following seminal studies on histamine H₃ receptor (H₃R) antagonists. Early H₃R ligands (e.g., pitolisant) featured minimalistic pyridyl-ethyl-piperidine designs but exhibited unintended σ1 receptor (σ1R) affinity, revealing inherent polypharmacology potential [2]. This dual-target activity proved therapeutically advantageous: H₃R antagonism potentiates central neurotransmitter release, while σ1R antagonism modulates neuropathic pain pathways. Consequently, scaffold optimization focused on deliberate incorporation of the 4-(heteroaryloxy)piperidine unit to enhance dual H₃R/σ1R engagement.
Evolution of Structure-Activity Relationships (SAR):
Therapeutic Applications and Lead Compounds:
Table 2: SAR Evolution of Piperidine-Oxypyridine Pharmacophores
Compound (Example) | Core Heterocycle | N-Acyl Group | Primary Target Affinity | Therapeutic Application |
---|---|---|---|---|
Pitolisant | Piperidine-ethyl | None | H₃R (Kᵢ = 1 nM) | Narcolepsy |
KSK68 | Piperidine | Cyclopropylcarbonyl | σ1R (Kᵢ = 2.4 nM), H₃R (Kᵢ = 4 nM) | Neuropathic pain |
1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone | Piperidine | Acetyl | σ1R (Kᵢ = 8 nM), H₃R (Kᵢ = 12 nM) | Multitarget analgesic lead |
7e [7] | Piperazine | 2-Chloropropanoyl | Urease (IC₅₀ = 2.24 µM) | Anti-H. pylori agents |
VC4974595 | Piperidine | 2-(Thiophen-3-yl)acetyl | VEGFR-2 (IC₅₀ = 89 nM) | Antiangiogenic cancer therapy |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1